(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Beschreibung
The compound (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a methanone derivative featuring a 5-methylisoxazole moiety linked to a piperidine ring substituted with a pyridazin-3-yloxy group. The isoxazole ring is known for metabolic stability, while the pyridazine group may contribute to hydrogen-bonding interactions, influencing bioavailability and target binding .
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-9-12(17-21-10)14(19)18-7-4-11(5-8-18)20-13-3-2-6-15-16-13/h2-3,6,9,11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRKOVYCWTLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. Common synthetic routes include:
Preparation of 5-Methylisoxazole: This can be synthesized from readily available starting materials such as acetone and hydroxylamine hydrochloride through a cyclization reaction.
Preparation of Pyridazine Derivative: Pyridazine derivatives can be synthesized via the reaction of hydrazine with diketones or through the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the isoxazole and pyridazine derivatives with piperidine under specific reaction conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize the properties of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, we compare it with two analogs from the literature (Table 1).
Table 1: Structural and Functional Comparison of Methanone Derivatives
Key Comparisons
Structural Diversity :
- The target compound employs isoxazole and pyridazine, whereas the triazolylphenyl-pyrimidine analog includes a chloro-substituted pyrimidine and triazole, likely for kinase inhibition. The ethoxyphenylpyrazole derivative prioritizes lipophilic interactions.
- The piperidine scaffold in the target and the ethoxyphenylpyrazole compound contrasts with the 4-methylpiperazine in the triazolylphenyl analog, affecting basicity and solubility.
Pharmacokinetic Implications :
- The 5-methylisoxazole in the target may confer greater metabolic stability compared to the triazole and pyrazole groups in analogs, which are prone to oxidative metabolism .
- The pyridazin-3-yloxy group could enhance solubility relative to the ethoxyphenyl group in , which increases lipophilicity but may limit aqueous solubility.
Synthetic Routes: The triazolylphenyl-pyrimidine analog was synthesized via coupling of a substituted pyrimidine with a 4-methylpiperazine-containing methanone in isopropyl alcohol/HCl, suggesting similar methodologies could apply to the target compound. In contrast, the ethoxyphenylpyrazole derivative likely involves cyclocondensation or palladium-catalyzed couplings, reflecting divergent synthetic strategies for pyrazole vs. isoxazole systems.
Biologische Aktivität
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with an isoxazole ring, a pyridazine ring, and a piperidine moiety. This unique combination of functional groups is believed to contribute to its diverse biological effects.
Biological Activity
Research indicates that (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent, targeting specific viral pathways.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. It may inhibit the activity of certain enzymes or receptors, leading to disruptions in cellular signaling pathways. For instance, it could modulate kinase activity, which is crucial for various cellular processes, including growth and survival in cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone:
-
Antimicrobial Studies :
- A study evaluated the compound against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial potential.
- Anticancer Research :
- Mechanistic Insights :
Comparative Analysis
To understand its efficacy better, a comparative analysis with similar compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone | Antimicrobial, Anticancer | 10 | Apoptosis induction |
| (5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Antimicrobial | 15 | Enzyme inhibition |
| N-(5-methylisoxazol-3-yl)malonamide | Weak Anticancer | 50 | Unknown |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
